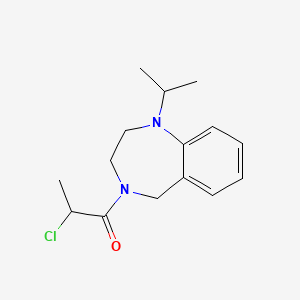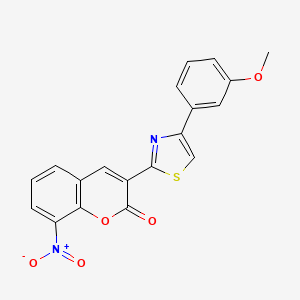
3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one, also known as MNAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MNAC belongs to the class of chromone derivatives, which have been reported to exhibit diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and biological evaluation of ruthenium flavanol complexes, including derivatives of 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, have shown significant cytotoxic potential against breast cancer cell lines MCF-7. These complexes, characterized by spectroscopic and computational techniques, exhibited cytotoxicity in a concentration-dependent manner, highlighting their potential as anticancer agents (Singh et al., 2017).
Antimicrobial Activity
Studies on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one, have demonstrated high levels of antibacterial activity. These compounds were evaluated against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal activity. This research underscores the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Fluorescence Probing
A novel fluorescent probe based on 4-nitroimidazole-3-hydroxyflavone conjugate was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This probe, incorporating 4-nitroimidazole as a hypoxic trigger, displayed high selectivity, sensitivity, and a "Turn-On" fluorescence response, making it suitable for biomedical research in imaging disease-relevant hypoxia (Feng et al., 2016).
Eigenschaften
IUPAC Name |
3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c1-25-13-6-2-4-11(8-13)15-10-27-18(20-15)14-9-12-5-3-7-16(21(23)24)17(12)26-19(14)22/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBZSBKOKGSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2768940.png)
![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)
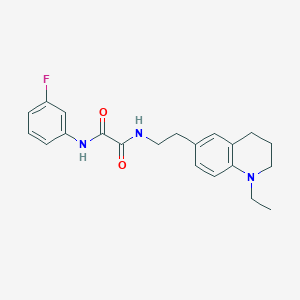
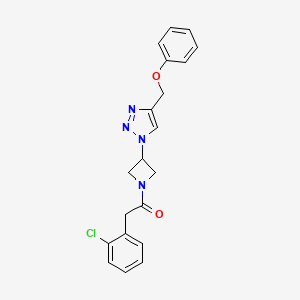
![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)
![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)
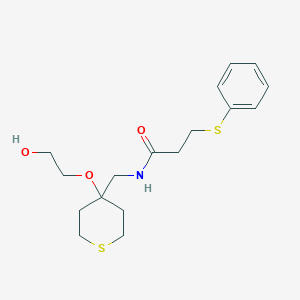
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2768953.png)
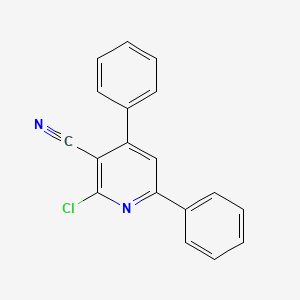
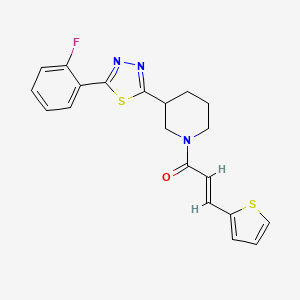
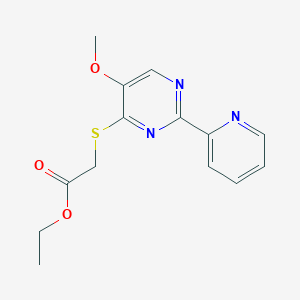
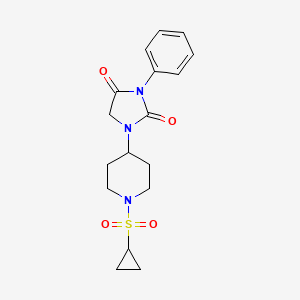
![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)
